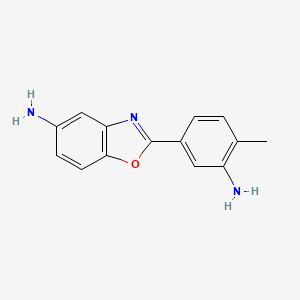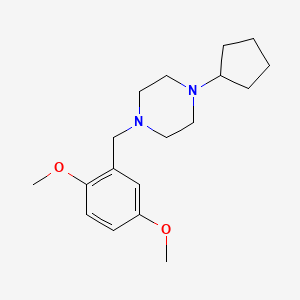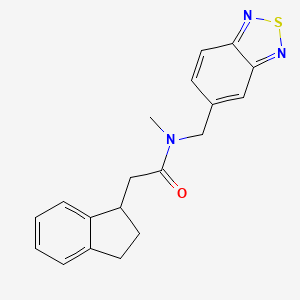![molecular formula C19H20N2OS B5634763 2-[(mesitylmethyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole](/img/structure/B5634763.png)
2-[(mesitylmethyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, including compounds structurally related to 2-[(mesitylmethyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole, often involves the cyclo-condensation of hydrazides with carbon disulfide followed by S-alkylation. A novel series of 2-[(2-arylthiazol-4-yl)methyl]-5-(alkyl/alkylnitrile thio)-1,3,4-oxadiazole derivatives synthesized through this method showed moderate to good antifungal activity, highlighting the chemical versatility and biological relevance of the oxadiazole ring structure (Shelke et al., 2014).
Molecular Structure Analysis
Structural elucidation and analysis are crucial for understanding the interactions and reactivity of 1,3,4-oxadiazole derivatives. Compounds similar to 2-[(mesitylmethyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole have been structurally characterized using techniques such as X-ray diffraction, revealing detailed insights into their molecular geometry and electronic configuration. This foundational knowledge supports the exploration of their physical and chemical properties and potential applications in various fields.
Chemical Reactions and Properties
1,3,4-Oxadiazole derivatives undergo a range of chemical reactions, attributed to the reactivity of the oxadiazole ring. For instance, the Mannich reaction has been applied to 5-phenyl-1,3,4-oxadiazole-2-thione derivatives, demonstrating the synthetic versatility of oxadiazole compounds through the formation of N-aminomethylation compounds, which were analyzed for their conformational isomers and stability (Roman et al., 2007).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives, such as melting points, boiling points, solubility, and crystallinity, are determined by their molecular structure. These properties are critical for the practical application of these compounds in material science and organic synthesis. The mesogenic properties of certain 1,3,4-oxadiazole compounds, for example, have been evaluated using techniques like differential scanning calorimetry and polarizing optical microscopy, indicating their potential in liquid crystal technology (Fouad et al., 2018).
Safety and Hazards
Direcciones Futuras
The study of oxadiazoles is an active area of research due to their wide range of biological activities and potential applications in medicinal chemistry . Future research on “2-[(mesitylmethyl)thio]-5-(4-methylphenyl)-1,3,4-oxadiazole” could involve exploring its biological activity, optimizing its synthesis, or investigating its mechanism of action.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-5-[(2,4,6-trimethylphenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-12-5-7-16(8-6-12)18-20-21-19(22-18)23-11-17-14(3)9-13(2)10-15(17)4/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTZKITZHXRBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)-5-[(2,4,6-trimethylbenzyl)sulfanyl]-1,3,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-N-[3-(methylthio)benzyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5634697.png)
acetic acid](/img/structure/B5634708.png)
![1-methyl-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5634710.png)

![8-[(3,5-dimethylisoxazol-4-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5634720.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5634732.png)
![(1S*,5R*)-3-benzoyl-6-[3-(methylsulfonyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5634737.png)
![9-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634740.png)


![8-[(3-methoxy-5-methyl-2-thienyl)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5634755.png)
![N-[4-(acetylamino)phenyl]-2-furamide](/img/structure/B5634761.png)
![1-{[1-(2-furylmethyl)-3-piperidinyl]carbonyl}-4-phenyl-1,2,3,6-tetrahydropyridine](/img/structure/B5634777.png)